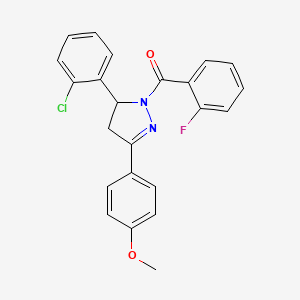

![molecular formula C9H18ClN B2784022 (3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride CAS No. 2418594-25-7](/img/structure/B2784022.png)

(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

There is a related compound, 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione, for which an efficient synthesis method has been developed . This method affords intermediates and target compounds in high yields without requiring additional purification .Molecular Structure Analysis

While specific structural information for “(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride” is not available, there are tools like MolView that can be used to visualize molecular structures once the specific structure data is known.Physical And Chemical Properties Analysis

Specific physical and chemical properties for “this compound” are not available. Such properties could include melting point, boiling point, solubility, and more .Mechanism of Action

The mechanism of action of (3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride involves its binding to the sigma-1 receptor. This binding results in the modulation of calcium ion channels and the regulation of neurotransmitter release. The compound has also been shown to have an effect on the regulation of intracellular signaling pathways, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects:

Research on this compound has shown that it has a number of biochemical and physiological effects on the central nervous system. These include the modulation of calcium ion channels, the regulation of neurotransmitter release, and the regulation of intracellular signaling pathways. The compound has also been shown to have an effect on the regulation of neuronal excitability, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride in lab experiments is its high affinity for the sigma-1 receptor. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders. However, one of the limitations of using this compound is its low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on (3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride. One area of research is the development of new drugs for the treatment of neurological disorders. Another area of research is the investigation of the compound's effects on intracellular signaling pathways, which may provide insight into its therapeutic effects. Additionally, further research is needed to investigate the compound's potential as a diagnostic tool for neurological disorders.

Synthesis Methods

The synthesis of (3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride involves the reaction of a ketone and an amine to form the spirocyclic compound. The reaction is catalyzed by a Lewis acid and the resulting product is purified through a series of chromatographic techniques. The synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

Research on (3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride has shown promising results in the field of neuroscience. The compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Safety and Hazards

Without specific information on “(3R)-3-Methyl-2-azaspiro[4.4]nonane;hydrochloride”, it’s difficult to provide accurate safety and hazard information. As a general rule, all chemicals should be handled with appropriate safety measures, including the use of personal protective equipment and proper storage and disposal methods .

properties

IUPAC Name |

(3R)-3-methyl-2-azaspiro[4.4]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-8-6-9(7-10-8)4-2-3-5-9;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLZGZORXVOEOQ-DDWIOCJRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(CCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2(CCCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

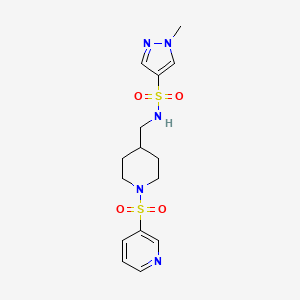

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2783940.png)

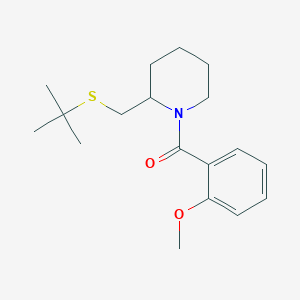

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2783941.png)

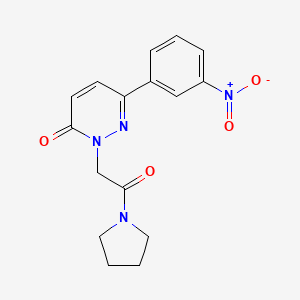

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)

![Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2783947.png)

![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)

![3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2783952.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)

![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)

![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)